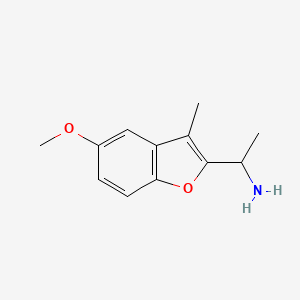

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6,8H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBUUIHOYJYDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Hydroxyacetophenones

- Starting Materials : o-Hydroxyacetophenones are key starting materials. For 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, the starting material would need to be modified to include methoxy and methyl groups.

- Reaction Conditions : Basic conditions, such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dimethylformamide, facilitate the cyclization.

- Product Formation : The benzofuran ring forms through an intramolecular condensation reaction.

Introduction of the Ethanamine Side Chain

- Method : The ethanamine side chain can be introduced via reductive amination of the corresponding aldehyde or ketone.

- Reagents : Palladium-based catalysts under hydrogen pressure are effective for reducing imine intermediates formed from the aldehyde or ketone and ethanamine.

Preparation Methods Analysis

Given the lack of specific literature on this compound, we analyze methods for similar compounds:

Synthetic Route for Analogous Compounds

| Compound Name | Synthetic Method | Purity | Reference |

|---|---|---|---|

| 1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine | Cyclization of o-hydroxyacetophenones followed by reductive amination | Varies | |

| (1S)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | Similar cyclization and reductive amination | Varies |

Challenges and Considerations

- Stability and Yield : The presence of methoxy and methyl groups may affect the stability and yield of the compound during synthesis.

- Reaction Conditions : Optimizing pH, temperature, and solvent polarity is crucial to minimize byproducts and racemization.

Chemical Reactions Analysis

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions:

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzofuran core or the ethanamine side chain.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine has been explored for its potential as a therapeutic agent. Its structural similarity to known psychoactive compounds suggests it may have applications in treating neurological disorders. Preliminary studies indicate that it might exhibit properties similar to those of serotonin receptor agonists, which could be beneficial in the treatment of depression and anxiety disorders.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is crucial as it can influence mood and perception. Investigations into its effects on neurotransmitter systems could provide insights into its potential use as a novel antidepressant or anxiolytic agent.

Synthetic Chemistry

The synthesis of this compound has been documented in several studies, showcasing methodologies that could be applied to create analogs with enhanced efficacy or reduced side effects. The compound serves as a scaffold for developing new drugs targeting various biological pathways.

Analytical Chemistry

Due to its unique chemical structure, this compound is also utilized in analytical chemistry as a standard reference material for the development of analytical methods. Its characterization through techniques such as NMR and mass spectrometry aids in the validation of new methodologies for detecting similar compounds in biological samples.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antidepressant Activity : A recent investigation assessed the effects of various benzofuran derivatives, including this compound, on animal models of depression. Results indicated significant reductions in depressive-like behaviors, suggesting its potential utility as an antidepressant.

- Neurotransmitter Interaction Analysis : Research focused on the interaction between this compound and serotonin receptors showed promising results, indicating that it could modulate serotonin levels effectively, further supporting its role in neuropharmacology.

- Synthetic Method Development : A study detailed an innovative synthetic route for producing this compound with high yield and purity, providing a valuable method for future research endeavors.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

The exact mechanism of action depends on the specific biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related benzofuran derivatives:

Pharmacological and Physicochemical Considerations

- Metabolic Stability : The 3-CH₃ group may reduce metabolic degradation by cytochrome P450 enzymes, as seen in pyran-based CXCR4 antagonists () .

- Chiral Applications : Asymmetric hydrogenation () and biocatalysis () methods used for similar amines suggest the target could serve as a chiral intermediate in drug synthesis .

Biological Activity

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, a derivative of benzofuran, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and an amine functional group that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical studies.

- IUPAC Name : 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.26 g/mol

- CAS Number : 1152518-91-6

Synthesis

The synthesis of this compound can be achieved through several methodologies, primarily involving the modification of existing benzofuran derivatives. The general synthetic route involves:

- Formation of Benzofuran Core : Starting from o-hydroxyacetophenones or related compounds.

- Substitution Reactions : Introducing the methoxy and amine groups via electrophilic aromatic substitution or nucleophilic substitution methods.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- A study demonstrated that introducing a methyl group at the C–3 position of the benzofuran ring significantly enhanced the anticancer activity of related compounds .

- The compound showed increased potency in inhibiting cell growth in human leukemia cells, with IC50 values indicating effective cytotoxicity at low concentrations .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Apoptosis Induction : The compound has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. This was confirmed through assays measuring phosphatidylserine exposure and caspase activation .

- Enzyme Modulation : It may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways, although detailed molecular targets remain to be fully elucidated .

Antibacterial Activity

In addition to anticancer effects, some studies have explored the antibacterial properties of benzofuran derivatives. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific data on this compound's antibacterial efficacy is limited.

Case Studies

A review of various studies highlights the biological potential of benzofuran derivatives:

- Cytotoxicity Studies : Compounds similar to this compound were tested against multiple cancer cell lines, showing varied cytotoxic effects depending on structural modifications .

- Therapeutic Index Evaluation : The therapeutic index (TI) was calculated for several derivatives, indicating a favorable safety profile for some compounds when compared to their cytotoxic effects on cancer cells .

Data Table: Biological Activity Overview

| Compound Name | Activity Type | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanamine | Anticancer | < 10 | K562 (Leukemia) |

| Benzofuran Derivative A | Anticancer | < 20 | HeLa (Cervical Cancer) |

| Benzofuran Derivative B | Antibacterial | N/A | E. coli |

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, and what challenges arise during purification?

- Methodological Answer : A typical approach involves reductive amination of the corresponding ketone precursor. For example, LiAlH₄ in anhydrous ether can reduce an oxime intermediate to the primary amine, as demonstrated in similar benzofuran derivatives . Challenges include controlling reaction exothermicity and avoiding over-reduction. Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Impurities such as unreacted ketone or byproducts (e.g., dimeric species) must be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), methyl (δ ~2.3–2.5 ppm), and benzofuran aromatic protons (δ ~6.5–7.5 ppm). Compare with data from structurally analogous amines (e.g., 1-(4-isopropylphenyl)ethan-1-amine: δ 1.25 ppm for CH₃, δ 3.95 ppm for NH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z calculated for C₁₂H₁₅NO₂: 205.1103).

Discrepancies in splitting patterns may arise from rotational isomers or solvent effects. Use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities.

Q. How can crystallography determine the stereochemistry of chiral benzofuran derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Software like SHELXL refines structural parameters (bond lengths, angles) and identifies enantiomeric excess . For non-crystalline samples, chiral HPLC (e.g., Chiralpak AD-H column) with polar solvents (hexane/isopropanol) can separate enantiomers. Circular dichroism (CD) spectroscopy further confirms absolute configuration by comparing experimental spectra to computed electronic transitions .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this amine, and how reliable are docking studies?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like GPCRs or monoamine transporters requires:

- Conformational Sampling : Generate low-energy conformers via molecular dynamics (MD) simulations.

- Binding Pose Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from similar compounds (e.g., dopamine D1 modulators ).

Limitations include force field inaccuracies for flexible side chains. Cross-validate with mutagenesis data or free-energy perturbation (FEP) calculations.

Q. How can in vitro assays evaluate the pharmacokinetic (PK) properties of this compound, and what variability factors exist?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP450 isoforms (e.g., CYP3A4) are key contributors to variability .

- Membrane Permeability : Use Caco-2 cell monolayers; calculate apparent permeability (Pₐₚₚ). Acidic/neutral pH gradients may artificially inflate results.

Variability sources include batch-to-batch differences in microsomal activity and cell monolayer integrity. Normalize data using control compounds (e.g., propranolol for high permeability).

Q. What strategies mitigate synthetic byproducts in large-scale preparations of this amine?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic steps (e.g., LiAlH₄ reduction) and minimize byproduct formation .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate concentrations in real time.

Common byproducts (e.g., N-alkylated derivatives) can be suppressed via temperature modulation or scavenger resins (e.g., polystyrene-bound sulfonic acid).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.